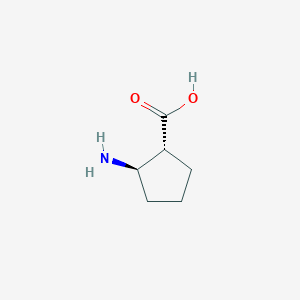
(1R,2R)-2-aminocyclopentanecarboxylic acid
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclopentanecarboxylic acid is a structural analog of natural amino acids and has been the subject of various synthetic studies due to its potential biological activity and its presence in natural products such as antibiotics. It is also of interest in the synthesis of peptides and as a component in the study of molecular structure and conformation .
Synthesis Analysis
The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with (1R,2R)-2-aminocyclopentanecarboxylic acid, has been reported as a potential analog of serine and threonine and is noted for its presence in an antitumor agent, cycloleucine . Additionally, enantioselective syntheses have been achieved for related compounds, such as the synthesis of a cyclopentanedicarboxylic amino acid from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . The synthesis of 2-aminocyclobutane-1-carboxylic acids has also been achieved through enantiodivergent synthetic sequences, which could provide insights into the synthesis of the cyclopentane analog .
Molecular Structure Analysis
The molecular structure and conformation of cyclopentanecarboxylic acid derivatives have been studied using various techniques. X-ray crystallography has been used to determine the structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . Similarly, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid have been isolated and characterized using X-ray crystallography, showing that the molecules are zwitterionic in the solid state .
Chemical Reactions Analysis
The reactivity of cyclopentanecarboxylic acid derivatives has been explored in the context of their incorporation into peptides. For example, the synthesis of beta-peptides containing 4,4-disubstituted 2-aminocyclopentanecarboxylic acid residues has been reported, with the resulting peptides adopting a 12-helical conformation in aqueous solution . The synthesis and resolution of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a neuronal excitant, have also been studied, providing insights into the reactivity and potential biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboxylic acid derivatives have been investigated through various spectroscopic methods. Infrared, Raman, and 13C NMR spectroscopy have been used to perform a comparative structural analysis of polymorphic forms of a cyclopentanecarboxylic acid derivative, confirming differences in conformation and intermolecular hydrogen bonding . These studies contribute to the understanding of the physical and chemical properties of cyclopentanecarboxylic acid derivatives, which is essential for their application in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Biochemical Studies and Cellular Respiration
1-Aminocyclopentanecarboxylic acid (ACPC) has been examined for its effects on cellular respiration in rat tissues. It showed no reactivity towards decarboxylases, transaminases, or amino acid oxidases, and did not alter the transamination and oxidation of other amino acids. In studies, ACPC remained intact within cells, with no metabolic products detected, indicating a lack of interaction with typical metabolic pathways (Berlinguet et al., 1962).
Synthesis and Structural Analogy
Research has focused on the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids serine and threonine, and its structural features in relation to antitumor agents like cycloleucine (Huddle & Skinner, 1971).
Enzymatic Strategies and Antifungal Activity
The compound cispentacin, a variant of (1R,2S)-2-aminocyclopentanecarboxylic acid, has been studied for its natural occurrence and antifungal activity. Several enzymatic methods for its synthesis have been developed, and its derivatives, such as (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid, exhibit enhanced antifungal efficacy (Forró & Fülöp, 2016).
Cancer Detection and Nuclear Medicine
Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been developed as a potential tumor-localizing agent for cancer detection in humans using nuclear medicine scanning techniques (Hayes et al., 1976).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Eigenschaften
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-aminocyclopentanecarboxylic acid | |
CAS RN |
40482-05-1, 136315-77-0 | |
| Record name | Transpentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transpentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANSPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



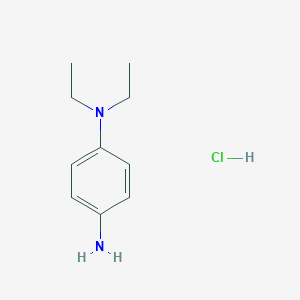
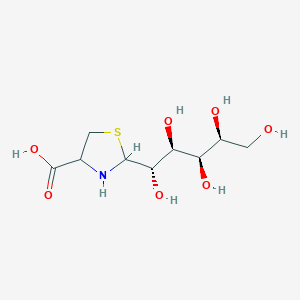
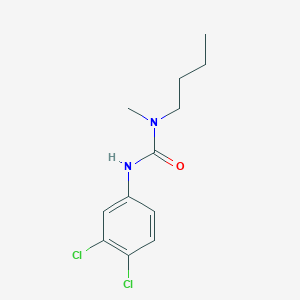
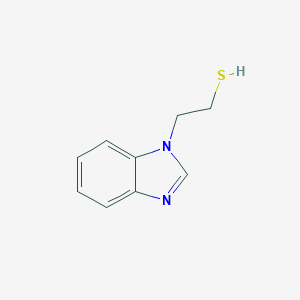

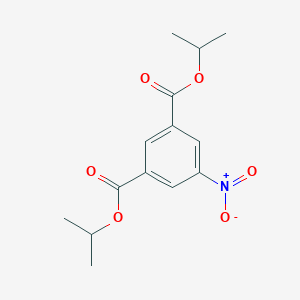
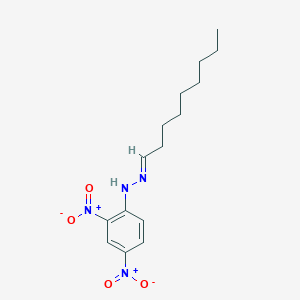


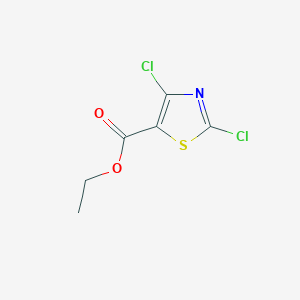
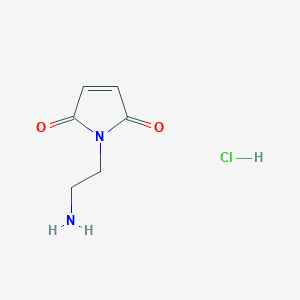
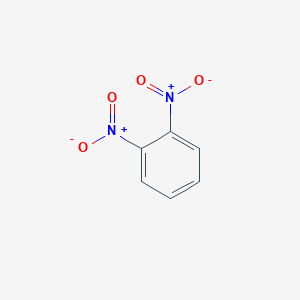
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
